![molecular formula C14H12OSe B14428200 Ethanone, 1-[4-(phenylseleno)phenyl]- CAS No. 85972-34-5](/img/structure/B14428200.png)
Ethanone, 1-[4-(phenylseleno)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(phenylseleno)phenyl]- is an organic compound with the molecular formula C14H12OSe and a molecular weight of 275.20448 g/mol . This compound is characterized by the presence of a phenylseleno group attached to the phenyl ring of ethanone, making it a unique derivative of acetophenone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(phenylseleno)phenyl]- typically involves the reaction of 4-bromoacetophenone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phenylselenol .
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[4-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(phenylseleno)phenyl]- undergoes various chemical reactions, including:
Reduction: The carbonyl group in ethanone can be reduced to form the corresponding alcohol.
Substitution: The phenylseleno group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(phenylseleno)phenyl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(phenylseleno)phenyl]- involves its interaction with molecular targets through its phenylseleno group. This group can undergo redox reactions, influencing cellular redox balance and potentially modulating biological pathways . The compound’s ability to form reactive intermediates, such as selenoxides, plays a crucial role in its chemical reactivity and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(4-ethylphenyl)-: This compound has an ethyl group instead of a phenylseleno group, resulting in different chemical reactivity and applications.
Ethanone, 1-[4-(phenylthio)phenyl]-: This compound contains a phenylthio group, which has different redox properties compared to the phenylseleno group.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: This compound has a biphenyl structure, leading to different steric and electronic effects.
Uniqueness
Ethanone, 1-[4-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity. This makes it valuable in synthetic chemistry and potential therapeutic applications .
Propiedades
Número CAS |
85972-34-5 |
|---|---|
Fórmula molecular |
C14H12OSe |
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
1-(4-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C14H12OSe/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
QHDIMOIGMPFAPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
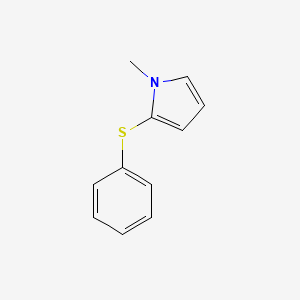
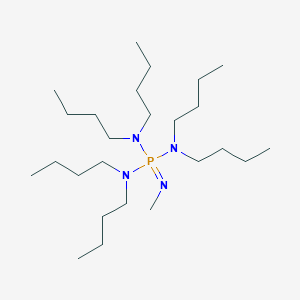
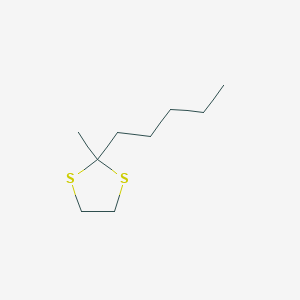
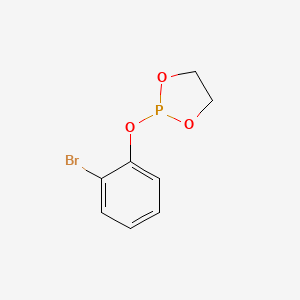
![N-([1,1'-Biphenyl]-2-yl)-N-methoxyacetamide](/img/structure/B14428139.png)
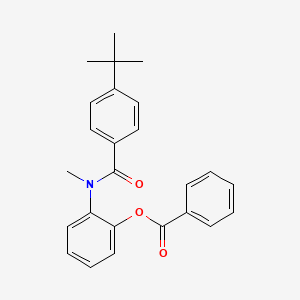
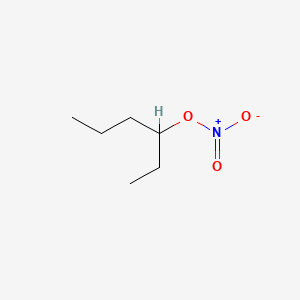
phosphanium chloride](/img/structure/B14428152.png)
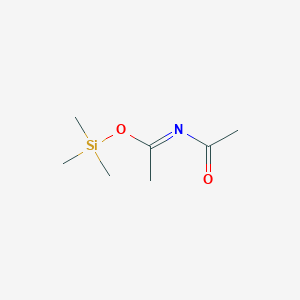
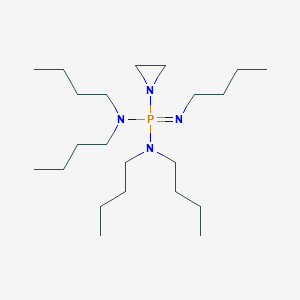
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)
